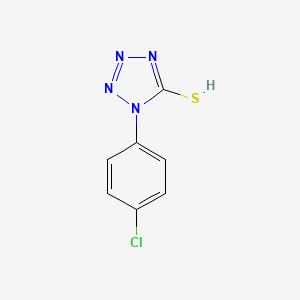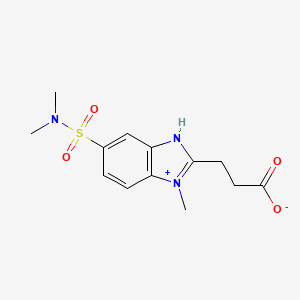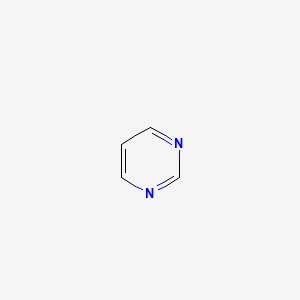
p-Anisaldehyde
概要
説明
4-Methoxybenzaldehyde, also known as Anisaldehyde or p-Anisaldehyde, is a naturally occurring fragrant phenolic compound . It is widely utilized in the fragrance and flavor industry . It finds application as an important intermediate in the synthesis of other organic compounds, perfumes, and pharmaceuticals like antihistamines . It is also used in the preparation of agrochemicals, dyes, and plastic additives .
Synthesis Analysis
4-Methoxybenzaldehyde is used for synthesis . It is also used in the pinacol rearrangement mechanism, which involves the protonation of one hydroxyl group, water loss, and formation of a relatively stable tertiary carbocation .Molecular Structure Analysis
The molecular formula of 4-Methoxybenzaldehyde is C8H8O2 . Its average mass is 136.148 Da and its monoisotopic mass is 136.052429 Da . The structure of 4-Methoxybenzaldehyde can be represented as 4-(CH3O)C6H4CHO .Chemical Reactions Analysis
4-Methoxybenzaldehyde is involved in various chemical reactions. For instance, it is involved in the aldol condensation, which involves the attack of an enolate ion on a carbonyl compound to form a β-hydroxycarbonyl adduct (an aldol) . The aldol can then dehydrate to form an α,β-unsaturated carbonyl compound .Physical And Chemical Properties Analysis
4-Methoxybenzaldehyde is a liquid at room temperature . It has a refractive index of 1.57 and a density of 1.12 g/cm3 at 25 °C . It has a boiling point of 247-249 °C/1013 hPa and a flash point of 116 °C . It is soluble in acetone .科学的研究の応用
Chemical Analysis and Synthesis : 4-Methoxybenzaldehyde has been explored for its role in analytical chemistry, such as in the determination of 4-hydroxyanisole in serum using liquid chromatography with electrochemical detection (Buell & Girard, 1984). Moreover, its derivative, vanillin (4-hydroxy-3-methoxybenzaldehyde), is widely used in the pharmaceutical, perfumery, and food flavoring industries, with various synthesis methods being explored (Tan Ju & Liao Xin, 2003).
Solid Phase Organic Synthesis : In the field of organic chemistry, derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers for solid phase organic synthesis (Swayze, 1997).
Electrosynthesis : The paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde has been studied, showcasing the potential of electrosynthesis in driving organic reaction chemistry under ambient conditions (Sherbo et al., 2018).
Spectroscopy and Quantum Chemistry : Spectroscopic and quantum chemical investigations on 4-hexyloxy-3-methoxybenzaldehyde, a variant of 4-methoxybenzaldehyde, provide insights into its chemical properties and potential applications (Abbas et al., 2016).
Natural Resources and Biosynthesis : Studies on methoxybenzaldehydes in plants highlight their roles in food and cosmetic industries, as well as their significant medicinal properties. Research into their biosynthesis and natural occurrence has been ongoing (Kundu & Mitra, 2016).
Medicinal Chemistry : The anti-asthmatic activity of compounds like 4-hydroxy-3-methoxybenzaldehyde has been researched, demonstrating its potential in treating asthma-related symptoms (Jang et al., 2010).
Photocatalysis : Selective photocatalytic oxidation of 4-substituted aromatic alcohols like 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde in water using rutile TiO2 prepared at room temperature has been investigated, indicating its applicability in green chemistry (Yurdakal et al., 2009).
Peptide Synthesis : The development of 4-methoxybenzaldehyde backbone linker resins for solid-phase peptide synthesis showcases its utility in biochemistry and peptide research (Gu & Silverman, 2003).
作用機序
Target of Action
4-Methoxybenzaldehyde, also known as p-Anisaldehyde, primarily targets cellular antioxidation systems . It has been found to have potent antifungal activity, particularly against strains of Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum .
Mode of Action
The compound interacts with its targets by disrupting cellular antioxidation . It serves as a potent redox cycler, destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption leads to an increase in the permeability of cell membranes, causing lipid oxidation and osmotic stress .
Biochemical Pathways
4-Methoxybenzaldehyde is involved in the biosynthetic pathway of chloromethoxy substituted benzaldehydes in Bjerkandera adusta, a white rot fungus . The pathway can proceed via phenylalanine through benzaldehyde and 4-methoxybenzaldehyde or via tyrosine through 4-methoxybenzaldehyde .
Pharmacokinetics
Given its molecular weight of 1361479 and its water solubility , it is likely to be well-absorbed and distributed in the body.
Result of Action
The disruption of cellular antioxidation by 4-Methoxybenzaldehyde leads to the inhibition of fungal growth . It damages cell membranes, inhibits the biosynthesis of certain toxins, and exerts a strong antitoxigenic role .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxybenzaldehyde. For instance, it is harmful to aquatic life with long-lasting effects and is likely to be mobile in the environment due to its water solubility . Furthermore, it may spread in water systems .
Safety and Hazards
4-Methoxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ . It is harmful if swallowed .
生化学分析
Biochemical Properties
4-Methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key enzymes it interacts with is isoeugenol monooxygenase, which is involved in the conversion of isoeugenol to vanillin . This interaction highlights the compound’s role in the biosynthesis of vanillin, a valuable flavoring agent. Additionally, 4-Methoxybenzaldehyde has been shown to disrupt cellular antioxidation systems in fungi, targeting enzymes such as superoxide dismutases and glutathione reductase . These interactions lead to the destabilization of cellular redox homeostasis, inhibiting fungal growth.
Cellular Effects
4-Methoxybenzaldehyde exerts various effects on different cell types and cellular processes. In fungal cells, it has been observed to destroy cell membranes and inhibit the biosynthesis of deoxynivalenol, a mycotoxin . This compound increases cell membrane permeability and induces lipid oxidation, leading to osmotic stress and cell death. In mammalian cells, 4-Methoxybenzaldehyde has shown potential neurotoxic effects, including interference with host-seeking behavior and mortality . These effects are likely mediated through alterations in cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of 4-Methoxybenzaldehyde involves several key interactions at the molecular level. It binds to and inhibits enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species, causing oxidative stress and cellular damage. Additionally, 4-Methoxybenzaldehyde has been shown to disrupt cell membrane integrity by increasing permeability and inducing lipid peroxidation . These molecular interactions contribute to its antifungal and neurotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxybenzaldehyde have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-Methoxybenzaldehyde can maintain its antifungal activity over extended periods, with significant reductions in fungal growth and mycotoxin production observed after several days of treatment . Its neurotoxic effects in mammalian cells may vary depending on the duration of exposure and concentration used .
Dosage Effects in Animal Models
The effects of 4-Methoxybenzaldehyde in animal models vary with different dosages. At low doses, the compound has been shown to exhibit antifungal activity without significant adverse effects . At higher doses, it can induce toxic effects, including neurotoxicity and mortality . These threshold effects highlight the importance of dosage optimization in therapeutic applications and the need for careful monitoring of potential toxicities.
Metabolic Pathways
4-Methoxybenzaldehyde is involved in several metabolic pathways, particularly in the biosynthesis of vanillin. The key enzyme in this pathway is isoeugenol monooxygenase, which catalyzes the conversion of isoeugenol to vanillin . Additionally, 4-Methoxybenzaldehyde can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s biological activities and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 4-Methoxybenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for lipid membranes. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of 4-Methoxybenzaldehyde plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, its accumulation in the cell membrane can enhance its antifungal activity by disrupting membrane integrity . Additionally, its localization in the cytoplasm may facilitate interactions with enzymes involved in antioxidation and metabolic pathways . Understanding the subcellular localization of 4-Methoxybenzaldehyde is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.
特性
IUPAC Name |
4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026997 | |
| Record name | 4-Methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to slightly yellow liquid with a Intensely sweet, floral odour | |
| Record name | Benzaldehyde, 4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Anisaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6500 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-Methoxybenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
255 °C, 248.00 to 249.00 °C. @ 760.00 mm Hg | |
| Record name | p-Anisaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
116 °C (241 °F) - closed cup | |
| Record name | p-Anisaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 4.29X10+3 mg/L at 25 °C, Insoluble in water, Miscible with ethanol, diethyl ether; very soluble in acetone, chloroform; soluble in benzene., Soluble in 5 volumes of 5% alcohol, 4.29 mg/mL at 25 °C, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | p-Anisaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-Methoxybenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.1191 g/cu cm at 15 °C, 1.115-1.123 | |
| Record name | p-Anisaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Methoxybenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.7 (Air = 1) | |
| Record name | p-Anisaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg], 3.29X10-2 mm Hg at 25 °C (extrapolated) | |
| Record name | p-Anisaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6500 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-Anisaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid, Colorless to pale yellow liquid | |
CAS RN |
123-11-5, 50984-52-6 | |
| Record name | 4-Methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Anisaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050984526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-ANISALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PA5V6656V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Anisaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
0 °C | |
| Record name | p-Anisaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: 4-Methoxybenzaldehyde is often described as having a pleasant aroma. What gives it this characteristic?
A1: 4-Methoxybenzaldehyde is a key odorant in various substances, including fermented tea. Its aroma profile contributes to the minty and woody notes, while also exhibiting a distinct flowery aroma. []
Q2: Is 4-Methoxybenzaldehyde found naturally?
A2: Yes, 4-Methoxybenzaldehyde is a naturally occurring volatile compound found in sources like taheebo (Tabebuia impetiginosa). [] It's also a prominent component in the essential oil of Periploca sepium, comprising a significant 78.8% of its composition. []
Q3: Does 4-Methoxybenzaldehyde have any notable biological effects?
A3: Research suggests that 4-Methoxybenzaldehyde, along with its derivatives, shows potential as a mite control agent due to its acaricidal activity. [] Additionally, it demonstrates antifungal activity, particularly against seed-borne fungi that can cause deterioration in stored grains like maize and sorghum. []
Q4: How does 4-Methoxybenzaldehyde exert its antifungal effects?
A4: While the exact mechanism of action is still under investigation, studies show that 4-Methoxybenzaldehyde exhibits broad-spectrum antifungal activity, effectively inhibiting the growth of various fungal species in a concentration-dependent manner. [] This suggests that it likely targets essential cellular processes within the fungi.
Q5: Can 4-Methoxybenzaldehyde be used to enhance the efficacy of other antifungal agents?
A5: Studies on 2-Hydroxy-4-methoxybenzaldehyde, a close analog, suggest potential synergistic effects when combined with existing antifungal agents. [] Further research is needed to determine if 4-Methoxybenzaldehyde shares this property.
Q6: What is a common method to synthesize 4-Methoxybenzaldehyde in a laboratory setting?
A6: One efficient method utilizes a reaction between 4-hydroxybenzaldehyde and dimethyl sulfate in an anhydrous solvent. [] This approach allows for high yields of 4-Methoxybenzaldehyde exceeding 98%.
Q7: What is the role of aluminium sulfate in the synthesis of Di(p-methoxybenzal)pentaerythritol?
A7: Aluminium sulfate acts as an efficient catalyst in the synthesis of Di(p-methoxybenzal)pentaerythritol from 4-Methoxybenzaldehyde and 2,2-bis(hydroxymethyl)propane-1,3-diol under microwave irradiation and solvent-free conditions. []
Q8: How do structural modifications of benzaldehyde derivatives affect their activity against Anopheles gambiae larvae?
A8: Studies indicate that the introduction of hydroxyl and/or methoxy groups into the benzaldehyde structure enhances larvicidal activity. [] This suggests that these functional groups play a crucial role in the interaction with the larval target site.
Q9: Are there any specific structural features of 2-Hydroxy-4-methoxybenzaldehyde that contribute to its ovicidal activity against Anopheles gambiae eggs?
A9: The presence of aldehyde and hydroxyl groups directly attached to the phenyl ring appears to be critical for the ovicidal activity of 2-Hydroxy-4-methoxybenzaldehyde and its analogs. [] This suggests a structure-activity relationship where these functional groups are essential for interacting with target sites in the mosquito eggs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-Amino-4-(4-methylphenyl)-1,3-thiazol-3-ium-5-yl]acetate](/img/structure/B7760775.png)






![2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline](/img/structure/B7760814.png)



